Chemical Reactions Analysis: Chromium and silicon react to form various chromium silicide phases, including Cr3Si, Cr5Si3, and CrSi2. The specific phase formed depends on the stoichiometry and processing conditions. [, , , , , ]
Mechanism of Action: The formation of chromium silicide in thin films generally involves diffusion of silicon into chromium. The rate of formation can be influenced by factors like temperature, presence of inert gases, and substrate material. [, ]
Description: Chromium silicide nanomaterials, including nanowires, nanobelts, and nanopillars, have attracted interest due to their unique properties and potential applications in various fields. [, ]
Molecular Structure Analysis: The diverse morphologies of chromium silicide nanomaterials, combined with their specific crystal structures, lead to unique properties and potential applications. [, ]
Mechanism of Action: The properties and functionalities of chromium silicide nanomaterials depend on their specific morphology and the interplay between their electronic structure and surface characteristics. [, ]
Description: Chromium silicides, particularly CrSi2, are known for their high melting point (1763 K) and excellent high-temperature stability. This makes them suitable for applications in harsh environments requiring resistance to oxidation and wear. [, , , ]
Molecular Structure Analysis: The crystal structure and strong bonding contribute to the high melting point and thermal stability of chromium silicide. []
Chemical Reactions Analysis: Chromium silicide exhibits resistance to oxidation at high temperatures due to the formation of a protective oxide layer. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6